2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid
Overview
Description
“2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid” is a chemical compound with the CAS Number 2227204-72-8 . It has a molecular weight of 269.34 and its molecular formula is C14H23NO4 . It is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-10(11(16)17)14(9-15)6-4-5-7-14/h10H,4-9H2,1-3H3,(H,16,17) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . Unfortunately, other physical and chemical properties like boiling point and storage conditions are not available .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Spirocyclic Compounds : A study described the synthesis of spirocyclic 3-oxotetrahydrofurans, including tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, which can be used for preparing other potential biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Efficient and Scalable Synthesis Routes : Another research highlighted two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, useful for further selective derivation on the azetidine and cyclobutane rings (Meyers et al., 2009).
Catalytic and Enantioselective Preparation : An enantioselective preparation of 4-methyleneproline scaffolds, including the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, was detailed, demonstrating its importance in the industrial synthesis of antiviral ledipasvir (López et al., 2020).
Introduction of Boc Protecting Group : The study by Rao et al. (2017) introduced a new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), for preparing N-Boc-amino acids, offering a stable and efficient alternative to existing methods (Rao et al., 2017).
Potential Biological Applications
Biologically Active Compounds Synthesis : Research by Amirani Poor et al. (2018) developed a method to produce novel classes of biologically active compounds using a base structure similar to 2-azaspiro compounds (Amirani Poor et al., 2018).
Supramolecular Arrangements : A study focused on the preparation and crystallographic analysis of cyclohexane-5-spirohydantoin derivatives, highlighting the impact of substituents on supramolecular arrangements (Graus et al., 2010).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(6-4-5-7-14)8-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOIYCWMKBOPEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC2)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid | |
CAS RN |
2227204-72-8 | |
Record name | 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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